molecular formula C23H22FN3O5 B2505175 5-((4-fluorobenzyl)oxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one CAS No. 1021249-23-9

5-((4-fluorobenzyl)oxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

Cat. No. B2505175
CAS RN: 1021249-23-9
M. Wt: 439.443
InChI Key: YMCWBKMCYZIFCI-UHFFFAOYSA-N
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Description

The compound "5-((4-fluorobenzyl)oxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one" is a complex molecule that appears to be designed for pharmacological purposes, potentially involving interactions with biological targets such as enzymes or receptors. The structure suggests the presence of multiple functional groups, including a furan ring, a piperazine moiety, and a fluorobenzyl group, which may contribute to its activity profile.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of novel derivatives including a furan and piperazine moiety has been synthesized starting from 2-acetylfuran, which undergoes Claisen Schmidt condensation with various aromatic aldehydes. The resulting chalcones are then cyclized with hydroxylamine hydrochloride to form oxazoles, which are further reacted with N-methyl piperazine in a Mannich reaction to yield the final products . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving multi-step reactions and the use of specific reagents and catalysts could be inferred.

Molecular Structure Analysis

The molecular structure of the compound includes several distinct features: a 1-methylpyridin-4(1H)-one core, a furan-2-carbonyl group, and a 4-fluorobenzyl moiety. The presence of these groups suggests potential for varied interactions with biological targets. The furan ring is a common motif in bioactive molecules, often contributing to binding affinity through pi-pi interactions or hydrogen bonding. The piperazine ring is a versatile linker that is frequently used in drug design to improve solubility and membrane permeability. The fluorobenzyl group can enhance metabolic stability and influence the electronic properties of the molecule .

Chemical Reactions Analysis

The compound likely undergoes typical chemical reactions associated with its functional groups. The furan ring can participate in Diels-Alder reactions, the piperazine might undergo N-alkylation or acylation, and the fluorobenzyl group could be involved in nucleophilic aromatic substitution reactions. The specific reactivity would depend on the reaction conditions and the presence of other reactive groups in the vicinity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, we can predict that the molecule's solubility, stability, and reactivity would be influenced by its functional groups. The piperazine ring might improve aqueous solubility, while the fluorobenzyl group could increase lipophilicity, affecting the compound's overall pharmacokinetic profile. The presence of multiple aromatic systems suggests potential for strong UV absorption, which could be relevant for analytical characterization .

Scientific Research Applications

  • Conformationally Constrained Butyrophenones : A study by Raviña et al. (2000) on conformationally restricted butyrophenones, which are structurally related to the compound , explored their potential as antipsychotic agents. These compounds were evaluated for their affinity for dopamine and serotonin receptors, indicating their potential use in the treatment of psychiatric disorders (Raviña et al., 2000).

  • Labeling of 5-HT1A Receptor Agonists : Research by Lu et al. (2005) focused on labeling the 5-HT1A receptor agonist S14506 with carbon-11 or fluorine-18 for positron emission tomography imaging. This study highlights the utility of such compounds in neuroimaging and the study of neurotransmitter systems (Lu et al., 2005).

  • Serotonin Receptor Antagonists : A study by Brea et al. (2002) synthesized and tested a series of butyrophenones as antagonists for serotonin receptors. These compounds provide insights into the role of serotonin receptors in various physiological and pathological processes (Brea et al., 2002).

  • Synthesis and Antimicrobial Activities : Research by Bektaş et al. (2007) involved the synthesis of new 1,2,4-triazole derivatives and their evaluation as antimicrobial agents. This demonstrates the potential of such compounds in developing new antimicrobial therapies (Bektaş et al., 2007).

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5/c1-25-14-21(32-15-16-4-6-17(24)7-5-16)19(28)13-18(25)22(29)26-8-10-27(11-9-26)23(30)20-3-2-12-31-20/h2-7,12-14H,8-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCWBKMCYZIFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorobenzyl)oxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

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